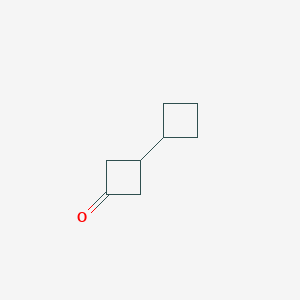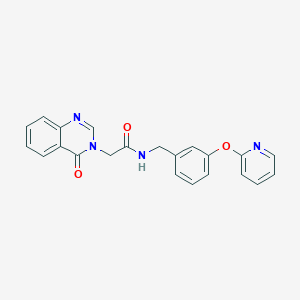
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a synthetic organic molecule. It belongs to a category of compounds featuring a quinazoline core, known for various biological activities. This compound potentially exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide generally involves the condensation of suitable precursors. One such method includes:
Formation of 4-oxoquinazoline: : This intermediate is prepared via cyclization of anthranilic acid derivatives with appropriate agents.
Benzylation and Acetylation: : The 4-oxoquinazoline intermediate undergoes benzylation at the nitrogen atom and subsequent acylation to introduce the acetamide group.
Pyridin-2-yloxy substitution: : The final step involves nucleophilic substitution where a pyridine-2-ol derivative reacts with the benzyl group.
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve large-scale operations, optimized for yield and purity. Automation in adding reagents, controlling temperature, and refining intermediates can enhance the scalability of the synthetic process. Catalytic processes and solvent recycling might be employed to increase efficiency and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation at specific sites, altering its functional groups. Reduction processes may modify the quinazoline ring or other substituents.
Substitution Reactions: : The nitrogen atoms and other nucleophilic centers can participate in substitution reactions, introducing various substituents.
Hydrolysis: : Under acidic or basic conditions, hydrolysis may cleave amide bonds, resulting in the formation of the corresponding acids and amines.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and water.
Major Products
The products of these reactions depend on the conditions and reagents. Oxidation may yield quinazoline-N-oxide derivatives, while reduction could lead to partially hydrogenated quinazoline compounds. Substitution reactions can produce a range of derivatives with modified biological activity.
Applications De Recherche Scientifique
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide finds applications in several domains:
Chemistry: : As a reagent and intermediate in organic synthesis.
Biology: : In studies to elucidate biochemical pathways and interactions.
Medicine: : It has potential as a therapeutic agent, being investigated for its efficacy in treating various diseases such as cancer, inflammation, and infectious diseases.
Industry: : Utilized in the development of pharmaceuticals and as a precursor for more complex chemical entities.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves:
Interaction with Enzymes: : It may inhibit or activate specific enzymes, altering metabolic pathways.
Binding to Receptors: : It can act on cellular receptors, initiating a cascade of biochemical events.
Molecular Targets and Pathways: : It affects pathways such as signal transduction, apoptosis, or cell proliferation. These interactions are crucial for its therapeutic potential.
Comparaison Avec Des Composés Similaires
Unique Features
The presence of the quinazoline core, which is a common scaffold in biologically active compounds.
The 3-(pyridin-2-yloxy)benzyl substituent, enhancing its binding affinity and selectivity.
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: : Lacks the pyridine-2-yloxy group, used in different biological contexts.
4-oxo-3-(3-pyridyl)quinazoline: : Similar core structure, variations in substituents.
N-(pyridin-2-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: : Minor structural differences affecting biological activity.
Conclusion
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide serves as an important molecule in various fields. Its unique chemical structure and diverse reactivity make it a versatile tool for scientific research and potential therapeutic applications. Understanding its synthesis, reactions, and biological functions can provide deeper insights into its roles and utility in science and medicine.
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(14-26-15-25-19-9-2-1-8-18(19)22(26)28)24-13-16-6-5-7-17(12-16)29-21-10-3-4-11-23-21/h1-12,15H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMLGXFZHHJDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)
![1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2981838.png)
![2-(2,4-dichlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2981839.png)
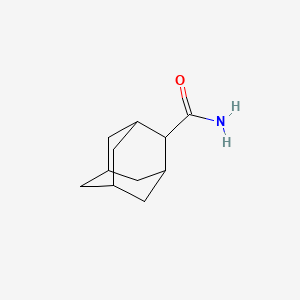
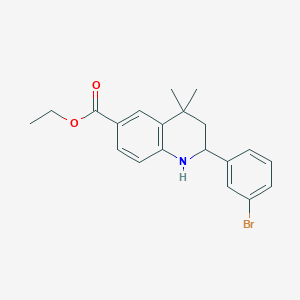
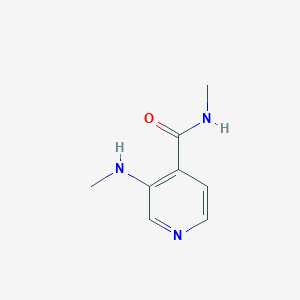
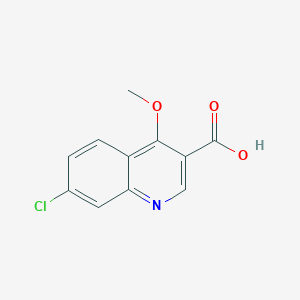
![4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2981848.png)
![ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2981849.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)

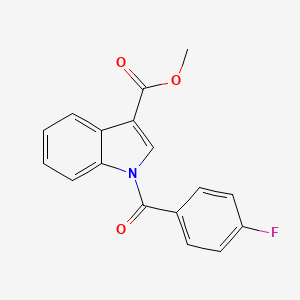
![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)
